Thallium, isotope of mass 205

Übersicht

Beschreibung

Thallium-205 is an isotope of Thallium (Tl) with a mass number of 205 . It has 81 protons (atomic number Z: 81) and 124 neutrons (N: 124) in its nucleus . The isotopic mass is 204.974428 (9) u .

Synthesis Analysis

Thallium and its isotopes occur naturally and can also be found in industrial sources . In extreme environments like acid mine drainage areas, oxidation processes of Tl-bearing pyrite and other sulfides can lead to high concentrations of this metal .Molecular Structure Analysis

Thallium-205 has a nuclear spin and parity of 1/2+ . Its nuclear magnetic moment is + 1.6382146 . The charge radius is 5.4759 (26) femtometer .Chemical Reactions Analysis

Thallium and its isotopes, including Thallium-205, interact geochemically in different environmental compartments . Stable thallium isotopes have been used in geochemical studies to reconstruct redox conditions, fingerprint pollution source strengths, and evaluate the mobility of this element .Physical And Chemical Properties Analysis

Thallium-205 is stable with a nuclear binding energy of 1615.07010435 MeV . It has a magnetic dipole moment of + 1.6382146 and a charge radius of 5.4759 (26) femtometer .Wissenschaftliche Forschungsanwendungen

Geochemical Tracing and Environmental Studies

Thallium isotopes, particularly Thallium-205, have proven invaluable in geochemical tracing and environmental studies. Nielsen, Rehkämper, and Prytulak (2017) highlight the substantial stable isotope fractionation of Thallium, especially in marine environments, with applications ranging from investigating paleoceanographic processes to monitoring marine manganese oxide burial flux over million-year timescales. This isotopic variability exceeds the analytical reproducibility of measurement techniques by a factor of 70, indicating a wide range of environmental applications (Nielsen, Rehkämper, & Prytulak, 2017).

Nuclear Volume and Isotope Fractionation

Schauble (2007) discusses the role of nuclear volume in driving equilibrium stable isotope fractionation of heavy elements like Thallium-205. The study suggests that isotopic variation in nuclear volume is the primary cause of equilibrium fractionation, with implications for understanding mercury and thallium behavior in various phases, including environmental and biological systems (Schauble, 2007).

Environmental Contamination Tracing

Thallium isotopes are also used to trace environmental contamination, as shown by Kersten et al. (2014), who utilized Thallium stable isotope compositions to apportion Tl contamination in soils affected by cement plant emissions. This study established isotopic data as a tool to reinforce receptor modeling for the toxic trace metal Thallium (Kersten et al., 2014).

Understanding Redox Conditions and Carbon Cycling

Thallium isotopes are employed to understand redox conditions and carbon cycling in the environment. For instance, Owens et al. (2017) demonstrated the use of Thallium isotopes in euxinic sediments as a proxy for global manganese-oxide burial, providing insights into bottom water oxygen conditions and biogeochemical cycling of carbon (Owens et al., 2017).

High Precision Isotope Ratio Measurements

Thallium-205 is used in high precision isotope ratio measurements to correct for mass bias in the analysis of other elements like mercury, as discussed by Yin et al. (2016). This study underscores the technical nuances in using Thallium isotopes for mass bias correction and the importance of optimizing concentrations during isotope measurements (Yin et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

thallium-205 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Tl/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVIYDNLLOSFOA-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[205Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317869 | |

| Record name | Thallium-205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.97443 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium-205 | |

CAS RN |

14280-49-0 | |

| Record name | Thallium-205 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14280-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium-205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

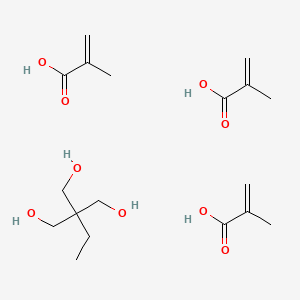

![8-[5-(5-Amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1258361.png)

![N-[(4-methoxyphenyl)methyl]-4-nitro-1,2,3-benzoxadiazol-7-amine](/img/structure/B1258368.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B1258370.png)